2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine
Overview
Description
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine is an organic compound with the molecular formula C9H9F4NO It is characterized by the presence of a fluorine atom at the second position and a trifluoroethoxy group at the fourth position on the benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine typically involves the reaction of 2-fluoro-4-nitrobenzyl alcohol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas to yield the desired benzylamine compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or aldehyde derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The fluorine atom and trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzyl derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological receptors. The trifluoroethoxy group contributes to its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile: Similar in structure but contains a nitrile group instead of an amine.
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups and a carboxylic acid group.
4-Trifluoromethoxyphenylboronic acid: Contains a trifluoromethoxy group and a boronic acid group.
Uniqueness
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine is unique due to its specific combination of fluorine and trifluoroethoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGHFGKGQCNGQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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